7-Bromo-3-benzofuranona

Descripción general

Descripción

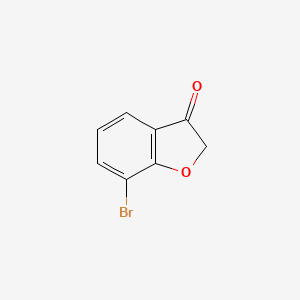

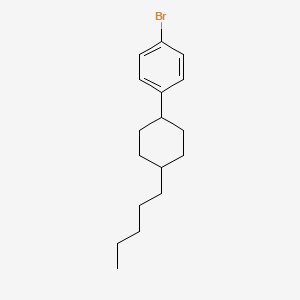

7-Bromo-3-benzofuranone is a compound that belongs to the class of organic compounds known as benzofuranones. These compounds contain a benzene ring fused to a furanone ring. The bromine atom at the seventh position indicates that it is a brominated derivative of benzofuranone, which may affect its reactivity and physical properties.

Synthesis Analysis

The synthesis of benzofuran derivatives, including those similar to 7-Bromo-3-benzofuranone, has been explored in various studies. For instance, the synthesis of 2,3-disubstituted benzofurans has been achieved using acrolein dimer and 1,3-dicarbonyl compounds with N-bromosuccinimide as an oxidizing agent, which could potentially be adapted for the synthesis of 7-Bromo-3-benzofuranone . Additionally, the synthesis of benzofuran derivatives has been reported through the reaction of hydroxy-formyl compounds with ethyl bromomalonate, followed by a series of hydrolysis and decarboxylation steps . These methods provide a foundation for the synthesis of various benzofuran derivatives, including brominated ones.

Molecular Structure Analysis

The molecular structure of benzofuran derivatives can be complex, with various substituents affecting the overall geometry. For example, the crystal structure of a related compound, 3-(2-bromophenylsulfonyl)-2,5,7-trimethyl-1-benzofuran, shows a significant dihedral angle between the planes of the benzofuran ring system and the bromophenyl ring, which could be indicative of the steric interactions present in brominated benzofuranones .

Chemical Reactions Analysis

Benzofuran derivatives can undergo a range of chemical reactions. The presence of a bromine atom in 7-Bromo-3-benzofuranone suggests that it could be used as a precursor in various coupling reactions, such as those catalyzed by copper(I) iodide, to yield disubstituted benzofurans . The bromine atom can act as a good leaving group, facilitating nucleophilic substitution reactions that can lead to further functionalization of the benzofuran core.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives can vary widely depending on their substitution patterns. For example, the presence of a bromine atom can increase the molecular weight and influence the compound's boiling and melting points. The reactivity of the bromine atom also imparts certain chemical properties, such as the ability to participate in electrophilic aromatic substitution reactions. The crystal structure analysis of a related compound provides insights into the potential intermolecular interactions, such as hydrogen bonding and π-π interactions, which can affect the compound's solubility and stability .

Aplicaciones Científicas De Investigación

Actividad anticancerígena

Los derivados de benzofurano, incluida la 7-Bromo-3-benzofuranona, se han estudiado por sus posibles propiedades anticancerígenas. La relación estructura-actividad (SAR) de estos compuestos revela que pueden diseñarse para dirigirse a células cancerosas específicas. Los anillos de benceno y furano fusionados en los benzofuranos proporcionan un andamiaje versátil que los químicos medicinales explotan para sintetizar nuevos derivados con mayor eficacia .

Agentes antimicrobianos

El núcleo de benzofurano también es reconocido por su potencial antimicrobiano. Los investigadores han identificado derivados de benzofurano como estructuras prometedoras para el desarrollo de nuevos fármacos para combatir las enfermedades microbianas. Esto es particularmente importante frente a la creciente resistencia a los antibióticos. Se ha encontrado que los compuestos de benzofurano son efectivos contra una variedad de microbios mortales .

Aplicaciones farmacéuticas

Varios compuestos de benzofurano son conocidos por sus extensas aplicaciones farmacéuticas. Por ejemplo, compuestos como la amiodarona y la bergaptena se han utilizado en el tratamiento de trastornos cardiovasculares y enfermedades de la piel, respectivamente. La bioactividad de la this compound podría aprovecharse en áreas terapéuticas similares .

Propiedades proapoptóticas

Algunos derivados de benzofurano exhiben propiedades proapoptóticas, lo que significa que pueden inducir la muerte celular programada en las células cancerosas. Este es un rasgo valioso para los compuestos utilizados en la terapia del cáncer, ya que puede conducir a la eliminación selectiva de las células cancerosas sin dañar las células sanas .

Diseño y desarrollo de fármacos

Las características estructurales únicas del benzofurano lo convierten en una estructura privilegiada en el descubrimiento de fármacos. Sus derivados sirven como un farmacóforo, una parte de una estructura molecular que es responsable de una interacción biológica particular que causa un efecto farmacológico. Esto permite el diseño de fármacos con acciones específicas y mejor biodisponibilidad .

Tratamiento de enfermedades de la piel

Los derivados de benzofurano se han utilizado en el tratamiento de enfermedades de la piel como la psoriasis. Los compuestos se pueden formular en aplicaciones tópicas que proporcionan efectos terapéuticos directamente en las áreas afectadas. Esta aplicación aprovecha la capacidad del compuesto para interactuar con las células de la piel .

Safety and Hazards

Direcciones Futuras

Benzofuran and its derivatives, including 7-Bromo-3-benzofuranone, have attracted considerable attention due to their wide range of biological and pharmacological applications . They are seen as potential natural drug lead compounds . Future research in this area is expected to focus on the discovery of new drugs in the fields of drug invention and development .

Mecanismo De Acción

Target of Action

Benzofuran derivatives, such as 7-Bromo-3-benzofuranone, have been found to be suitable structures with a wide range of biological and pharmacological applications . They are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The catalytic sites for benzofurans in the target biomolecule are those with at least one hydrophobic pocket and two H-bond donors—a polar hydroxylated and an imino nitrogen containing amino acid residues .

Mode of Action

Benzofuran compounds, in general, interact with their targets and cause changes that result in their biological activities . For example, they can inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, slow down conduction velocity, and reduce sinus node autonomy .

Biochemical Pathways

Benzofuran derivatives are known to affect various biochemical pathways due to their diverse biological activities . For instance, they can be involved in the domino reaction involving the first Friedel-alkylation and subsequent intramolecular lactonization .

Pharmacokinetics

Improved bioavailability is one of the targets achieved with most of the more recent benzofuran compounds, allowing for once-daily dosing .

Result of Action

Benzofuran compounds, in general, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Action Environment

It is known that the biological activities of benzofuran compounds can be influenced by various factors, including the environment .

Propiedades

IUPAC Name |

7-bromo-1-benzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrO2/c9-6-3-1-2-5-7(10)4-11-8(5)6/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGCVLLXCJNKGCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

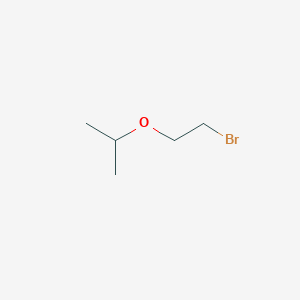

C1C(=O)C2=C(O1)C(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90399773 | |

| Record name | 7-BROMO-3-BENZOFURANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90399773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

519018-52-1 | |

| Record name | 7-BROMO-3-BENZOFURANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90399773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-bromo-2,3-dihydro-1-benzofuran-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(5-Bromothien-2-yl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B1275670.png)

![2-Amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B1275672.png)

![[3-(2-Amino-1-methylethoxy)phenyl]dimethylamine](/img/structure/B1275689.png)

![(2Z)-4-[benzyl(methyl)amino]-4-oxobut-2-enoic acid](/img/structure/B1275693.png)

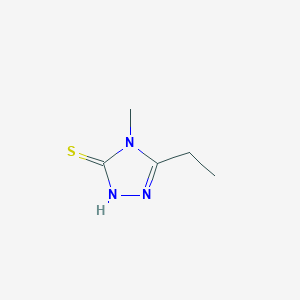

![5-[(3,4-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1275694.png)